Cas no 1251593-07-3 (3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide)
![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251593-07-3x500.png)
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide
- 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide
-
- インチ: 1S/C20H27N3O4S2/c1-15(2)14-21-20(24)19-18(7-12-28-19)29(25,26)23-10-8-22(9-11-23)16-5-4-6-17(13-16)27-3/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24)
- InChIKey: QVKKNTOHKDECGY-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC(C)C)=O)SC=CC=1S(N1CCN(C2=CC=CC(OC)=C2)CC1)(=O)=O
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0565-5μmol |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-3mg |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-2μmol |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-5mg |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-1mg |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-4mg |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-10μmol |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-2mg |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-0565-10mg |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide |
1251593-07-3 | 10mg |
$79.0 | 2023-09-10 |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamideに関する追加情報
Recent Advances in the Study of 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide (CAS: 1251593-07-3)
The compound 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide (CAS: 1251593-07-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, including a thiophene carboxamide core and a 3-methoxyphenylpiperazine sulfonyl moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.
Recent research has focused on the compound's interaction with specific biological targets, particularly in the central nervous system (CNS). Studies suggest that this molecule exhibits high affinity for serotonin (5-HT) and dopamine receptors, making it a promising candidate for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety. The sulfonyl group in the compound appears to enhance its binding affinity and selectivity, while the thiophene carboxamide moiety contributes to its metabolic stability.
In vitro and in vivo studies have demonstrated that 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. These characteristics are critical for its potential use as a CNS-active drug. Additionally, the compound has shown minimal off-target effects in preliminary toxicity studies, further supporting its therapeutic potential.
One of the most notable findings from recent research is the compound's ability to modulate dopaminergic and serotonergic pathways simultaneously. This dual mechanism of action could provide a novel approach to treating complex neuropsychiatric conditions that are often resistant to single-target therapies. Computational modeling and molecular docking studies have provided insights into the precise binding interactions between the compound and its target receptors, paving the way for further structure-activity relationship (SAR) optimization.
Despite these promising results, challenges remain in the development of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide as a therapeutic agent. Issues such as dose-dependent side effects and the need for improved selectivity are areas of ongoing investigation. Future research directions include the synthesis of analogs to enhance efficacy and reduce adverse effects, as well as comprehensive preclinical studies to evaluate long-term safety and efficacy.
In conclusion, 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide represents a promising candidate in the field of neuropharmacology. Its unique structural and pharmacological profile offers potential for the development of novel therapeutics for CNS disorders. Continued research and development efforts will be essential to fully realize its clinical potential.
1251593-07-3 (3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide) 関連製品
- 1807092-42-7(Ethyl 2-cyano-5-methoxy-4-(trifluoromethyl)phenylacetate)
- 2228493-12-5(2-{1-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}acetic acid)
- 2757951-20-3(1,4-Oxazepane-6-thiol)
- 66947-36-2(N-(5-Bromo-2-methylphenyl)glycine)
- 356776-32-4(2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide)
- 13935-80-3(N-(2,3-Dihydro-1H-inden-2-yl)acetamide)
- 1793859-50-3(2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2490566-80-6(tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate)
- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)
- 1540886-59-6(1-(5-bromo-2-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)




